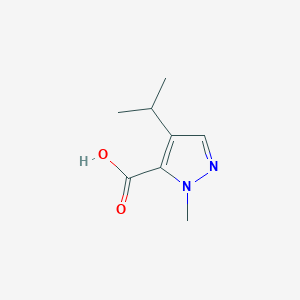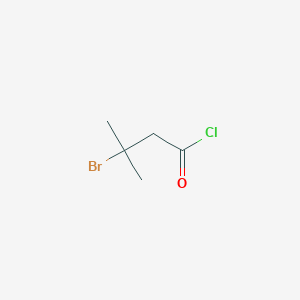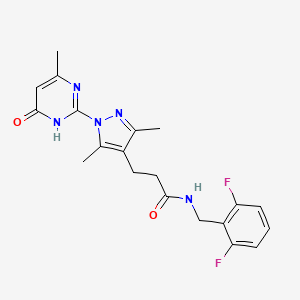
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, also known as MPIPC, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research, including in the areas of cancer treatment, inflammation, and neurological disorders.
Mechanism of Action
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development. By inhibiting these enzymes, 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and can also inhibit the production of prostaglandins, which are involved in inflammation. Additionally, 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, it has shown promising results in various scientific research applications. However, there are some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid could be further optimized to improve its efficacy and reduce potential side effects.
In conclusion, 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, or 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, is a pyrazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and inflammation. While there are some limitations to its use, such as potential toxicity, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can be synthesized through several methods, including the reaction of 1-methyl-3,5-dinitrobenzene with ethyl acetoacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 1-methyl-3,5-dinitrobenzene with 2-bromo-2-methylpropane, followed by the reaction of the resulting intermediate with hydrazine hydrate.
Scientific Research Applications
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use in cancer treatment. Studies have shown that 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
2-methyl-4-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)6-4-9-10(3)7(6)8(11)12/h4-5H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVYCGYGYFYFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2718784.png)



![N-(1-cyanocyclobutyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2718790.png)
![Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2718791.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2718793.png)
![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2718795.png)
![N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2718800.png)
![Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate](/img/structure/B2718803.png)

![N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2718805.png)
